n-(2,2,2-Trifluoroethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZXUOUTGAFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-08-3 | |
| Record name | N-(2,2,2-Trifluoroethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Enduring Significance of Amide Functional Groups
The amide bond, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. chemistrytalk.orgresearchgate.net Its prevalence stems from its remarkable stability and versatility as a "linker" to connect different molecular fragments. chemistrytalk.org This stability is crucial in the architecture of proteins, where peptide bonds—a type of amide linkage—form the backbone of these essential biological macromolecules. organicchemexplained.comsolubilityofthings.com Beyond the realm of biology, amides are integral components of numerous pharmaceuticals, polymers like Nylon and Kevlar, and other advanced materials. chemistrytalk.orgresearchgate.net
The synthesis of amides is a well-established yet continually evolving field of organic chemistry. researchgate.net Classic methods often involve the coupling of a carboxylic acid and an amine, a reaction that typically requires activating agents to proceed efficiently. researchgate.netorganicchemexplained.com The resulting amide is significantly different in its chemical properties compared to its parent molecules, exhibiting reduced basicity compared to the amine and different reactivity from the carboxylic acid. organicchemexplained.com
Trifluoroethylation: a Tool for Molecular Engineering
The introduction of a trifluoroethyl group (-CH2CF3) into an organic molecule, a process known as trifluoroethylation, is a powerful strategy for modifying its properties. The trifluoromethyl group (-CF3) is a key player in this transformation, known for its ability to significantly alter the lipophilicity, metabolic stability, and binding affinity of a parent compound. nih.gov In medicinal chemistry, the trifluoroethyl group can act as a bioisostere for the ethyl or ethoxy group, meaning it can mimic their size and shape while introducing unique electronic properties. rsc.org
The strong carbon-fluorine bonds in the trifluoroethyl group enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This increased stability is a highly desirable trait in the development of pharmaceuticals. ontosight.ai Consequently, the development of novel and efficient methods for trifluoroethylation has become an area of intense research in synthetic organic chemistry. rsc.org
N 2,2,2 Trifluoroethyl Benzamide: a Molecule of Interest in Advanced Synthesis
N-(2,2,2-Trifluoroethyl)benzamide emerges at the intersection of these two fundamental concepts: the robust amide linkage and the strategic use of trifluoroethylation. This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its structure, featuring a benzamide (B126) core with a 2,2,2-trifluoroethyl group attached to the nitrogen atom, provides a scaffold for further chemical modifications.
Charting the Future: Research Gaps and Opportunities
Direct Amidation Approaches to this compound Formation
Direct amidation involves the formation of the amide bond between a carboxylic acid derivative and an amine. This is a fundamental transformation in organic chemistry, and numerous methods have been developed to facilitate this reaction.
Classical Amide Coupling Reagents in N-Benzamide Synthesis
Traditional methods for amide bond formation often rely on the use of coupling reagents to activate the carboxylic acid. These reagents facilitate the reaction between the carboxylic acid and the amine, leading to the formation of the desired amide.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which are effective for forming amides from carboxylic acids. peptide.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions like racemization, particularly in peptide synthesis. peptide.com Other highly effective reagents include phosphonium (B103445) salts like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com More recently, stable and easily accessible triflylpyridinium reagents have been shown to mediate the rapid synthesis of a broad range of amides at room temperature. organic-chemistry.orgnih.gov
Table 1: Classical Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Commonly used, can cause racemization. peptide.com |
| Phosphonium Salts | PyAOP, BOP | Highly effective, particularly for challenging couplings. peptide.com |
| Uronium Salts | HBTU, TBTU | Efficient, reduced racemization with additives. peptide.com |
| Pyridinium (B92312) Salts | Triflylpyridinium | Rapid reactions at ambient temperature. organic-chemistry.orgnih.gov |
Catalytic Paradigms for N-Amidation Reactions
To overcome the limitations of stoichiometric coupling reagents, catalytic methods for amide bond formation have been developed. These approaches offer more sustainable and atom-economical routes to amides.
Transition metal catalysts have emerged as powerful tools for direct amidation reactions. Nickel-based nanocatalysts, for instance, have been successfully employed in the reductive amidation of esters with nitro compounds, providing a step-economical route to amides. nih.gov This method demonstrates broad functional group tolerance. nih.gov Palladium-catalyzed reactions have also been developed for the C–H trifluoroethoxylation of N-sulfonylbenzamides, which can be a key step in the synthesis of complex molecules. acs.org
Organocatalysis provides a metal-free alternative for amide synthesis. Bifunctional organocatalysts, which contain both acidic and basic moieties, have been shown to effectively promote asymmetric amide synthesis. beilstein-journals.org For example, quinidine-derived bifunctional catalysts have been used for the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org N-(Phenylsulfonyl)benzenesulfonamide has been reported as an efficient organocatalyst for one-pot, solvent-free synthesis of dihydropyrimidinones, a class of compounds containing an amide bond. informahealthcare.com The use of l-proline (B1679175) as a catalyst has also been explored for transamidation reactions. mdpi.com
Solvent-Free and Environmentally Conscious Synthetic Routes
Growing environmental concerns have spurred the development of greener synthetic methods. Solvent-free and environmentally friendly approaches to amide synthesis aim to reduce waste and the use of hazardous substances. instras.comzenodo.org
One such approach involves carrying out reactions under microwave irradiation, which can accelerate reaction times and improve yields. nih.govresearchgate.net For example, a highly efficient, green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been achieved through a three-component reaction under microwave conditions. nih.gov The use of solid supports like silica (B1680970) gel or catalysts such as Nafion® NR50 under microwave irradiation also represents an environmentally friendly strategy. mdpi.commdpi.com Furthermore, one-pot syntheses that avoid the isolation of intermediates can significantly reduce solvent usage and waste generation. rsc.org
N-Trifluoroethylation Strategies for Benzamide Derivatives
An alternative approach to synthesizing this compound involves the direct introduction of the trifluoroethyl group onto a pre-existing benzamide scaffold. This can be achieved through N-trifluoroethylation reactions.
A practical, catalyst-free method for the trifluoroethylation of amines has been reported using the inexpensive and stable trifluoroacetic acid as the fluorine source. researchgate.net This method exhibits remarkable functional group tolerance and can be performed in conventional glassware without the rigorous exclusion of air or moisture. researchgate.net Another strategy involves the reaction of amines with 2,2,2-trifluoroethylamine (B1214592) hydrochloride. epo.org The direct C-H trifluoromethylation of benzamide derivatives has also been achieved using photoredox catalysis, offering a pathway to para-selective functionalization. nih.gov
Table 2: N-Trifluoroethylation Reagents and Methods
| Reagent/Method | Key Features |
| Trifluoroacetic acid | Catalyst-free, inexpensive, and stable fluorine source. researchgate.net |
| 2,2,2-Trifluoroethylamine hydrochloride | Direct reaction with amines. epo.org |
| Photoredox Catalysis | Enables direct C-H trifluoromethylation. nih.gov |
Nucleophilic Trifluoroethylation of Amines with Fluorinated Reagents
Nucleophilic trifluoroethylation involves the reaction of an amine with a reagent that delivers a trifluoroethyl group. This is a common and direct method for the formation of the N-trifluoroethyl bond.
The most straightforward approach to synthesizing this compound is the acylation of 2,2,2-trifluoroethylamine with benzoyl chloride or a related benzoic acid derivative. 2,2,2-Trifluoroethylamine is a commercially available and widely used building block in the synthesis of fluorine-containing molecules. acs.orgsigmaaldrich.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
While direct acylation is effective, the volatility of 2,2,2-trifluoroethylamine (boiling point 36-37 °C) can present handling challenges. sigmaaldrich.comgoogle.com To circumvent this, its hydrochloride salt is often used, which is a more stable solid. sigmaaldrich.com The free amine can then be generated in situ or used directly under appropriate conditions. For instance, N-benzyl-2,2,2-trifluoroacetamide has been synthesized by the acylation of benzylamine (B48309) with trifluoroacetic anhydride (B1165640). researchgate.net
Recent advancements have focused on developing milder and more efficient protocols. For example, N-arylation of 2,2,2-trifluoroethylamine has been achieved using a Cu(OAc)2/Py system with AgNO3 as an additive, tolerating a variety of functional groups on the aryl boronic acid partner. researchgate.net
Trifluoroacetic acid (TFA) and its derivatives are inexpensive and stable sources for the trifluoroethyl group. nih.govagc.comwikipedia.org A practical, catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance. nih.gov This method can be applied to both the direct trifluoroethylation of secondary amines and a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid. nih.govresearchgate.net The reaction proceeds without the need for rigorous exclusion of moisture or oxygen. nih.gov
Trifluoroacetic anhydride (TFAA) is another versatile reagent. agc.com It can be used for the trifluoroacetylation of amines, which can then be reduced to the corresponding trifluoroethylamines. For example, N-benzyl-2,2,2-trifluoroacetamide was synthesized by reacting benzylamine with TFAA. researchgate.net
| Reagent | Description | Advantages |
| 2,2,2-Trifluoroethylamine | A primary amine used for direct nucleophilic attack on a carbonyl group. acs.orgsigmaaldrich.com | Direct incorporation of the trifluoroethyl group. |
| Trifluoroacetic Acid (TFA) | An inexpensive and stable source for the trifluoroethyl group. nih.govagc.comwikipedia.org | Low cost, stability, catalyst-free options. nih.gov |
| Trifluoroacetic Anhydride (TFAA) | A reactive derivative of TFA used for acylation. agc.com | High reactivity for acylation reactions. researchgate.net |
Electrophilic Trifluoroethylation Methods
Electrophilic trifluoroethylation involves the reaction of an amide with a reagent that acts as an electrophilic source of the trifluoroethyl group. This approach often requires activation of the amide.
Trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O) is a powerful reagent for the activation of amides. researchgate.netnih.gov Treatment of a secondary amide with Tf2O in the presence of a pyridine (B92270) base generates a highly electrophilic nitrilium ion. nih.gov This intermediate can then react with a nucleophile. While not a direct trifluoroethylation, this activation strategy is crucial for various transformations of amides and highlights the potential for developing electrophilic trifluoroethylation reagents that could react with activated amides. acs.org
Radical-Mediated Trifluoroethylation Approaches
Radical-mediated reactions offer an alternative pathway for the formation of C-N bonds. The direct C-H trifluoromethylation of arenes via a radical pathway has been a subject of intense research. researchgate.netresearchgate.netnih.gov A strategy for the para-selective C-H trifluoromethylation of benzamide derivatives has been developed using iminium activation. researchgate.netnih.gov This reaction proceeds through a radical-type nucleophilic substitution. researchgate.net
While this method focuses on trifluoromethylation of the aromatic ring rather than N-trifluoroethylation, the principles could potentially be adapted. For instance, a copper-controlled divergent cyclization of benzamides with perfluoroalkyl iodides has been shown to proceed via a cascade radical addition/cyclization to form perfluorinated isoquinolinediones. rsc.org This demonstrates the feasibility of using radical precursors to introduce perfluoroalkyl chains into amide-containing molecules.
More directly, photocatalytic methods are emerging for the synthesis of N-CF3 amides. nih.gov These methods utilize N-(N-CF3 imidoyloxy) pyridinium salts as trifluoromethylamidyl radical precursors. nih.gov While focused on the N-CF3 group, the development of similar radical precursors for the trifluoroethyl group is a promising area of research.
Palladium-Catalyzed Cross-Coupling for N-Trifluoroethylation
Specifically for N-trifluoroethylation, a palladium catalyst could be used to couple a benzamide with a trifluoroethyl halide or a related electrophile. While direct examples for this compound are not prevalent in the provided search results, the general methodology is well-established for other amides and amines. For instance, a simple and direct C-H trifluoroethylation of aromatic amides has been developed, although this modifies the aromatic ring rather than the amide nitrogen. nih.gov The development of palladium-catalyzed methods for the direct N-trifluoroethylation of amides remains an active area of research.
| Method | Catalyst/Reagent | Key Features |
| Electrophilic Activation | Triflic Anhydride (Tf2O) | Generates highly reactive nitrilium ions from secondary amides. nih.gov |
| Radical Trifluoromethylation | Photoredox Catalysis | Enables para-selective C-H trifluoromethylation of benzamide derivatives. nih.gov |
| Palladium-Catalyzed Coupling | Pd catalyst with biarylphosphine ligand | Couples amides with aryl halides/mesylates. nih.govexlibrisgroup.com |
Multi-Component Reactions and Cascade Processes in this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.govyoutube.comresearchgate.netnih.gov A notable example is the three-component reductive trifluoroethylation of primary amines, aldehydes, and trifluoroacetic acid, which provides access to a wide range of functionalized tertiary β-fluoroalkylamines. researchgate.netresearchgate.net This approach is practical and does not require a catalyst. nih.gov
Cascade reactions, which involve a series of intramolecular transformations, can also be employed. nih.govresearchgate.netrsc.org For instance, a palladium-catalyzed process involving the sequential deallylation and aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols with amines and carbon monoxide has been developed to synthesize 2-benzofuran-2-ylacetamides. nih.gov While this specific example does not produce this compound, it illustrates the potential of designing cascade sequences that could incorporate a trifluoroethyl-containing component.
The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com By using 2,2,2-trifluoroethylamine as the amine component and benzoic acid as the carboxylic acid component, this reaction could potentially be adapted to synthesize this compound derivatives.
Late-Stage Trifluoroethylation of Pre-formed Benzamide Scaffolds
The introduction of a 2,2,2-trifluoroethyl group at the nitrogen atom of a pre-formed benzamide scaffold represents a significant synthetic challenge. This late-stage functionalization is of considerable interest for the generation of novel pharmaceutical and agrochemical candidates, as the trifluoroethyl moiety can impart desirable properties such as enhanced metabolic stability and binding affinity. However, the direct trifluoroethylation of the N-H bond in primary and secondary benzamides is complicated by the inherent reactivity of the amide functional group. Specifically, the presence of two nucleophilic sites, the nitrogen and the oxygen atoms, leads to a competition between N-alkylation and O-alkylation, often favoring the latter.
Research into the direct N-trifluoroethylation of benzamides is an emerging area, with methodologies primarily adapting strategies from related transformations, such as N-trifluoromethylation and the trifluoroethylation of other nitrogen-containing functional groups like anilines. The primary approaches explored to date involve transition-metal catalysis, particularly with silver, and photocatalytic methods. These strategies aim to generate a reactive trifluoroethyl intermediate that can be incorporated into the benzamide scaffold.
A notable approach for the introduction of a trifluoroethyl group involves the use of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) in the presence of a silver catalyst. While this methodology has proven effective for the N-trifluoroethylation of anilines, its application to amide substrates has highlighted the challenge of selectivity. A study on silver(I)-catalyzed reactions with 2,2,2-trifluorodiazoethane demonstrated a clear divergence in reactivity between anilines and amides nih.govdocumentsdelivered.com. In the case of anilines, the reaction proceeds via a proposed migratory insertion of a silver carbene, leading to the desired N-trifluoroethylated products in good yields nih.gov.
However, when benzamide and other amides are subjected to similar reaction conditions, the predominant outcome is O-trifluoroethylation, affording trifluoroethyl imidates as the major products nih.govresearchgate.net. This outcome suggests that for amides, the oxygen atom is a more favorable site for attack by the electrophilic silver carbene intermediate. The preferential O-alkylation is a significant hurdle to overcome for the direct synthesis of this compound using this method.
The table below summarizes the results of the silver(I)-catalyzed reaction of 2,2,2-trifluorodiazoethane with anilines and amides, illustrating the substrate-dependent selectivity.
| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
| Aniline | AgSbF₆ | CH₂Cl₂ | N-(2,2,2-Trifluoroethyl)aniline | 78 | nih.gov |
| 4-Methoxyaniline | AgSbF₆ | CH₂Cl₂ | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | 85 | nih.gov |
| Benzamide | AgSbF₆ | CH₂Cl₂ | O-(2,2,2-Trifluoroethyl)benzimidate | 75 | nih.gov |
| Acetamide | AgSbF₆ | CH₂Cl₂ | O-(2,2,2-Trifluoroethyl)acetimidate | 68 | nih.gov |
This table presents a selection of research findings on the silver-catalyzed reaction of 2,2,2-trifluorodiazoethane with anilines and amides.
Overcoming the challenge of O-selectivity in the trifluoroethylation of benzamides may require the development of novel catalytic systems. Strategies could involve the use of different transition metals, such as rhodium or copper, which have been employed in other amide functionalization reactions nih.govnih.gov. The choice of ligands, solvents, and additives could also play a crucial role in modulating the reactivity of the amide N-H bond versus the carbonyl oxygen.
Photocatalysis represents another promising avenue for the late-stage trifluoroethylation of benzamides. While direct examples for the N-trifluoroethylation of benzamide are still under investigation, related photocatalytic methods for N-trifluoromethylamidation have been successfully developed nih.gov. These reactions often proceed via the generation of nitrogen-centered radicals under mild conditions. Adapting such systems to utilize trifluoroethylating agents could potentially favor N-functionalization by proceeding through a different reaction mechanism compared to the metal-catalyzed carbene insertion pathway.
Exploration of Reaction Pathways and Transition States in this compound Formation
The synthesis of this compound can be achieved through various reaction pathways, each with distinct mechanisms and intermediates.
A primary and well-established method for forming N-substituted amides like this compound is through a nucleophilic addition-elimination reaction. savemyexams.comchemguide.co.uk This pathway typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride or acid anhydride, with 2,2,2-trifluoroethylamine.
The mechanism proceeds in two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. savemyexams.comchemguide.co.uk This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and a leaving group, typically a chloride ion in the case of benzoyl chloride, is expelled. chemguide.co.uk A subsequent deprotonation of the nitrogen atom, often by another molecule of the amine base, yields the final this compound product. chemguide.co.uk
The reactivity of the acyl chloride is enhanced by the strong dipole of the C-Cl bond, making the carbonyl carbon highly susceptible to nucleophilic attack. savemyexams.com
Table 1: Comparison of Reagents in Nucleophilic Addition-Elimination for Amide Synthesis
| Reagent | Reactivity | Byproduct | Conditions |
| Acyl Chloride | High | HCl (neutralized by excess amine) | Typically vigorous, often at low temperatures |
| Acid Anhydride | Moderate | Carboxylic Acid | Often requires heating |
This table provides a general comparison of common reagents used in the synthesis of amides via nucleophilic addition-elimination.
More advanced synthetic strategies involve the direct functionalization of C-H bonds to form the amide linkage. While direct C-H amidation of a benzene (B151609) ring with 2,2,2-trifluoroethylamine is a complex transformation, related C-H activation methodologies provide insight into the formation of similar structures. For instance, transition metal-catalyzed reactions, such as those using ruthenium or cobalt, can activate C-H bonds ortho to a directing group on a benzamide derivative. nih.govmdpi.com These reactions proceed through the formation of a metallacyclic intermediate, followed by coupling with a reaction partner.
In a related context, the introduction of a trifluoroethylamine motif into heteroaromatic structures has been achieved through C-H functionalization, highlighting the potential for such strategies in complex molecule synthesis. acs.orgresearchgate.net These methods often utilize radical intermediates or organometallic catalysts to facilitate the C-H bond cleavage and subsequent C-N bond formation.
Radical-based reactions offer an alternative avenue for the synthesis and functionalization of molecules containing the trifluoroethyl group. The trifluoromethyl radical (•CF3) is a key intermediate in many trifluoromethylation reactions. While not directly forming the this compound, understanding radical trifluoromethylation of benzamide derivatives provides insights into the behavior of these fluorinated groups.
For instance, photoredox catalysis can be used to generate trifluoromethyl radicals from a suitable precursor. researchgate.netnih.gov These radicals can then add to aromatic systems. A proposed mechanism for the para-selective trifluoromethylation of benzamide derivatives involves the formation of an iminium intermediate, which lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, facilitating a radical-type nucleophilic substitution. researchgate.netnih.gov
Furthermore, the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical has been demonstrated in photoredox-mediated reactions, which can then participate in addition reactions with alkenes. nih.gov The stability and reactivity of such radical intermediates are crucial for the success of these transformations. Radical species are electron-deficient intermediates, typically with a trigonal planar geometry, and their stability is influenced by substituent effects. libretexts.org
Influence of the Trifluoroethyl Moiety on Amide Reactivity and Stability
The presence of the -CH2CF3 group significantly alters the electronic properties and, consequently, the reactivity and stability of the amide bond in this compound.
The three fluorine atoms on the ethyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the nitrogen atom of the amide. As a result, the electron density on the nitrogen atom is significantly reduced.
This has several important consequences:
Reduced Basicity: The nitrogen atom in this compound is less basic compared to its non-fluorinated analog, N-ethylbenzamide. The electron-withdrawing CF3 group makes the lone pair on the nitrogen less available for protonation. nih.gov
Amide Bond Polarization: The decreased electron-donating ability of the nitrogen atom into the carbonyl group leads to a more polarized C=O bond, potentially increasing the electrophilicity of the carbonyl carbon.
Rotational Barrier: The inductive effect can influence the rotational barrier around the C-N amide bond. The reduced electron delocalization from the nitrogen to the carbonyl group can lower the double-bond character of the C-N bond, potentially affecting the conformational preferences of the molecule.
Table 2: Comparison of Calculated pKa Values
| Compound | Calculated pKa of Conjugate Acid |
| Ethylamine | ~10.8 |
| 2,2,2-Trifluoroethylamine | ~5.7 |
This table illustrates the significant decrease in basicity due to the inductive effect of the trifluoromethyl group. nih.gov Note: These are approximate values for the free amines, but the trend is applicable to the corresponding amides.
Resonance: The fundamental resonance structures of the amide group involve the delocalization of the nitrogen lone pair into the carbonyl group. As mentioned, the inductive effect of the trifluoroethyl group diminishes the contribution of the zwitterionic resonance form, which imparts double-bond character to the C-N bond.
Hyperconjugation: Negative hyperconjugation, or the interaction of the C-F σ* antibonding orbitals with adjacent bonding orbitals or lone pairs, can also influence the electronic distribution. In the case of the trifluoroethyl group, there can be interactions between the high-lying C-H or C-C bonding orbitals and the low-lying C-F σ* orbitals. This can lead to a slight donation of electron density from the C-C bond into the C-F antibonding orbitals, further influencing the bond lengths and strengths within the trifluoroethyl moiety. However, the strong inductive effect of the fluorine atoms is generally considered the most significant factor determining the reactivity of the amide.
Intermolecular Interactions and Their Impact on Reaction Dynamics
The presence of the amide functional group and the trifluoroethyl moiety in this compound introduces a range of intermolecular interactions that significantly influence its chemical behavior and physical properties. These non-covalent forces, including hydrogen bonding and other weaker interactions, are crucial in dictating the molecule's conformation, crystal packing, and role in reaction dynamics.
Hydrogen bonding is a predominant intermolecular force in benzamide derivatives, primarily due to the presence of the amide (–CONH–) group. nih.gov The nitrogen atom acts as a hydrogen bond donor through its N-H bond, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This capacity for hydrogen bonding plays a vital role in the formation of supramolecular structures and in the interaction of these molecules with biological receptors. nih.gov
In the solid state, secondary amides like this compound typically form hydrogen-bonded chains or networks. The N–H group of one molecule forms a hydrogen bond with the C=O group of a neighboring molecule. nih.gov This N–H···O=C interaction is a defining feature of the crystal structures of many benzamides and related compounds. nih.govmdpi.com The strength and geometry of these hydrogen bonds can be influenced by other substituents on the molecule. While specific crystallographic data for this compound is not detailed in the provided results, studies on analogous structures, such as 2,6-difluorobenzamide, show that fluorine substitution can introduce other intermolecular contacts that coexist with the primary N-H···O hydrogen bonds. mdpi.com
The propensity for an amide to engage in hydrogen bonding is fundamental to its function in various chemical and biological systems, including its role in the structure of proteins and its interactions with enzymes. nih.gov Theoretical studies using methods like Car–Parrinello molecular dynamics (CPMD) have been employed to investigate the dynamics of these hydrogen bonds, revealing phenomena such as proton transfer and the influence of quantum effects on hydrogen bridge lengths. mdpi.com
Table 1: General Hydrogen Bond Characteristics in Amide Systems
| Interacting Groups | Bond Type | Typical Distance (Å) | Role in Structure |
| N-H and C=O | N-H···O | 2.7 - 3.1 | Chain/Dimer Formation |
| C-H and O=S | C-H···O | Variable | Molecular Conformation |
| O-H and N | O-H···N | Variable | Complex Stabilization |
This table provides generalized data based on studies of various benzamide and related derivatives. nih.govmdpi.com
Computational methods are essential for dissecting and quantifying these weaker interactions. nih.gov Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can break down the total interaction energy into distinct components: electrostatic, exchange, induction, and dispersion forces. mdpi.com For related molecules, studies have shown that induction and dispersion forces are often the most significant attractive contributions to the interaction energy, especially when strong electrostatic repulsion is present. mdpi.com
The presence of aromatic rings in benzamides also allows for π-stacking interactions, where the electron-rich π-system of one benzene ring interacts with another. acs.org The energetic contribution of these interactions can be significant, influencing the packing of molecules in the solid state and the association of molecules in solution. acs.orgacs.org The interplay between hydrogen bonding, dipole-dipole forces, and dispersion interactions creates a complex energetic landscape that governs molecular recognition and self-assembly processes. nih.govrsc.org
Table 2: Energetic Components of Non-Covalent Interactions from SAPT Analysis
| Energy Component | Description | General Contribution |
| Electrostatic (E_elst) | Interaction between static charge distributions | Can be attractive or repulsive |
| Exchange (E_exch) | Pauli repulsion due to overlapping electron clouds | Repulsive |
| Induction (E_ind) | Polarization of one molecule by another | Attractive |
| Dispersion (E_disp) | Correlated electron fluctuations (van der Waals forces) | Attractive |
This table is based on the general principles of SAPT analysis as described in the literature for dissecting interaction energies in molecular complexes. mdpi.com
Regioselectivity and Stereoselectivity in the Formation and Reactions of this compound
The formation of this compound typically involves the acylation of 2,2,2-trifluoroethylamine with a benzoyl derivative, such as benzoyl chloride. This reaction is a nucleophilic acyl substitution where the amino group (–NH2) of trifluoroethylamine attacks the carbonyl carbon of the benzoyl chloride. The reaction is highly regioselective, with the acylation occurring exclusively at the nitrogen atom to form the amide bond. This is a standard and predictable outcome for the reaction between a primary amine and an acid chloride. ncert.nic.in
Regarding reactions of the this compound molecule itself, the amide group can act as a directing group in C–H functionalization reactions. The regioselectivity of such reactions on the benzoyl ring (ortho, meta, or para positions) can be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed reactions often rely on the formation of a cyclometalated intermediate, which typically leads to functionalization at the ortho position of the benzene ring. However, recent advances have utilized non-covalent interactions, such as hydrogen bonding between a ligand and the substrate, to direct functionalization to the distal meta position. chemrxiv.org
While this compound itself is achiral, its derivatives can be involved in stereoselective transformations. If the molecule is modified to contain a chiral center, or if it participates in a reaction that creates one, the existing amide moiety can influence the stereochemical outcome. For example, in asymmetric catalysis, non-covalent interactions between a chiral catalyst and the amide group can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. researchgate.net The specific steric and electronic properties of the N-(2,2,2-trifluoroethyl) group would play a role in the degree of stereocontrol achieved in such reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in both solution and the solid state.
Application of Advanced 1D and 2D NMR Techniques for Connectivity and Proximity Analysis
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in establishing the chemical structure and connectivity of this compound. emory.edu 1D NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environment of the hydrogen and carbon atoms. For instance, in a related compound, benzamide, ¹H NMR signals for the aromatic protons appear between 7.4 and 8.1 ppm, while the amide protons show distinct resonances. chemicalbook.comchemicalbook.com
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to map out the intricate network of covalent bonds. youtube.com COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the benzoyl and trifluoroethyl moieties. HSQC correlates directly bonded carbon and proton atoms, while HMBC identifies longer-range (2-3 bond) correlations between carbon and proton atoms, which is crucial for piecing together the entire molecular framework. These techniques are instrumental in confirming the amide linkage between the benzoyl group and the 2,2,2-trifluoroethyl group. youtube.combmrb.io
| 2D NMR Technique | Purpose in Analyzing this compound |
| COSY (Correlation Spectroscopy) | Establishes ¹H-¹H correlations, identifying neighboring protons within the phenyl ring and the ethyl chain. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei, assigning specific protons to their attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals long-range ¹H-¹³C correlations (2-3 bonds), confirming the connectivity between the benzoyl carbonyl carbon and the methylene (B1212753) protons of the trifluoroethyl group, as well as linkages within the aromatic ring. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution. |
Solid-State NMR Spectroscopy for Conformational and Packing Investigations
Solid-state NMR (ssNMR) spectroscopy offers a powerful means to investigate the conformational and packing arrangements of this compound in its crystalline form. st-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are rich in structural information. st-andrews.ac.uk Techniques such as Magic Angle Spinning (MAS) are used to average out anisotropic interactions to obtain higher resolution spectra. st-andrews.ac.uk
Microcryoprobe NMR for Sample-Limited Analysis
For instances where the amount of this compound is limited, microcryoprobe NMR technology provides a significant advantage. bruker.com These probes utilize cold electronics to dramatically reduce thermal noise, leading to a substantial increase in signal-to-noise ratio, often by a factor of four or more compared to conventional probes. youtube.combruker.com This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data from microgram quantities of the compound. bruker.com This capability is crucial for the analysis of rare synthetic intermediates or for high-throughput screening applications where only small amounts of material are available. The use of microcryoprobes ensures that comprehensive structural elucidation can be achieved even with sample limitations. bruker.combruker.com
Vibrational Spectroscopy for Bonding Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This allows for the characterization of functional groups and the nature of chemical bonds within this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For the related compound benzamide, characteristic peaks are observed for N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). nist.govnist.gov
The "fingerprint region" of the IR spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification. docbrown.info
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1650-1550 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-F | Stretching | 1400-1000 |
Note: The exact wavenumbers can vary depending on the molecular environment and physical state of the sample.
Raman Spectroscopy for Vibrational Mode Analysis and Structural Insights
Raman spectroscopy provides information on the vibrational modes of a molecule that are complementary to those observed in IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar bonds, which are weak in the IR spectrum, can be strong in the Raman spectrum.
For this compound, Raman spectroscopy can be particularly useful for analyzing the vibrations of the aromatic ring and the C-C and C-F bonds. nih.gov The symmetric vibrations of the benzene ring and the stretching of the C-F bonds in the trifluoromethyl group are expected to produce distinct Raman signals. nih.govrsc.org By analyzing the polarization of the scattered light, it is possible to distinguish between symmetric and asymmetric vibrations, providing further detailed structural insights. nih.gov The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational landscape of the molecule. researchgate.net
Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it serves two primary purposes: determining the exact molecular weight and elemental composition, and elucidating the molecular structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as opposed to low-resolution mass spectrometry which provides only the nominal mass. For this compound, with a molecular formula of C₉H₈F₃NO, the monoisotopic mass is 203.0558 Da. uni.lu
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can resolve ions with very similar nominal masses, which is crucial for confirming the identity of a synthesized compound and for differentiating it from potential isomers or impurities. nih.gov The high mass accuracy helps in confirming the presence of all expected atoms (carbon, hydrogen, fluorine, nitrogen, and oxygen) in their correct numbers. Predicted HRMS data for various adducts of this compound, which are commonly observed in techniques like electrospray ionization (ESI), are essential for identifying the molecular ion in a complex spectrum. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Type | Molecular Formula of Adduct | Predicted m/z (Da) |
|---|---|---|
| [M+H]⁺ | [C₉H₉F₃NO]⁺ | 204.06308 |
| [M+Na]⁺ | [C₉H₈F₃NNaO]⁺ | 226.04502 |
| [M+K]⁺ | [C₉H₈F₃KNO]⁺ | 242.01896 |
| [M+NH₄]⁺ | [C₉H₁₂F₃N₂O]⁺ | 221.08962 |
| [M-H]⁻ | [C₉H₇F₃NO]⁻ | 202.04852 |
Data sourced from PubChemLite (CID 17899508). uni.lu
Fragmentation Pattern Interpretation (e.g., McLafferty rearrangement in amides)
Electron Ionization (EI) is a common technique in mass spectrometry that uses high-energy electrons to ionize a molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a "molecular fingerprint" that is invaluable for structural elucidation. tutorchase.comnih.gov
For benzamide-type structures, a characteristic fragmentation pathway involves the cleavage of the amide bond. researchgate.net The most prominent fragmentation of this compound is expected to be the α-cleavage of the C-N bond, leading to the formation of a highly stable benzoyl cation. This cation can subsequently lose a neutral carbon monoxide molecule to form a phenyl cation.
Expected Fragmentation Pathways:
Formation of Benzoyl Cation: Cleavage of the N-CO bond results in the formation of the resonance-stabilized benzoyl cation at m/z 105. This is typically a very abundant peak in the mass spectra of benzamides. researchgate.netresearchgate.net
Formation of Phenyl Cation: The benzoyl cation (m/z 105) can undergo further fragmentation by losing a neutral CO molecule, yielding the phenyl cation at m/z 77. researchgate.net
Cleavage at the Ethyl Group: Fragmentation can also occur within the trifluoroethyl side chain, although the stability of the resulting fragments will dictate their abundance.
The McLafferty rearrangement is a well-known fragmentation mechanism observed in mass spectrometry for molecules containing a carbonyl group and an accessible γ-hydrogen atom. wikipedia.orglibretexts.org The process involves a six-membered ring transition state, leading to β-cleavage and the formation of an enol radical cation and a neutral alkene. libretexts.orgiupac.org In the structure of this compound (C₆H₅-C(=O)-NH-CH₂-CF₃), the carbonyl group is present. However, the nitrogen atom is attached to an ethyl group that is substituted with three fluorine atoms at the β-position. There are no hydrogen atoms on the γ-carbon (as it does not exist in this substituent) or even on the β-carbon. Therefore, a classic McLafferty rearrangement is not a possible fragmentation pathway for this molecule.
Table 2: Expected Key Fragments for this compound in EI-MS
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Molecular Ion | [C₉H₈F₃NO]⁺˙ | 203 |
| Benzoyl Cation | [C₇H₅O]⁺ | 105 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles, providing a definitive structural model.
While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related benzamide derivatives provides significant insight into its expected solid-state conformation. nih.gov For instance, studies on halogenated N-phenylbenzamides reveal several key structural features that are likely to be conserved. nih.gov
The central amide linkage (-CO-NH-) is expected to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group. A defining characteristic of crystalline amides is the formation of intermolecular hydrogen bonds. In this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction (N-H···O) is a robust supramolecular synthon that typically organizes molecules into chains or ribbons within the crystal lattice. nih.gov The dihedral angle between the plane of the phenyl ring and the amide plane is another important conformational parameter that would be precisely defined by a crystallographic study.
Table 3: Typical Data Obtained from X-ray Crystallographic Analysis of a Benzamide
| Parameter | Description | Example Information |
|---|---|---|
| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). | Defines the basic shape of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Describes the symmetry operations within the unit cell. |
| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles between them (α, β, γ). | Defines the size and shape of the repeating unit. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-F). | Confirms bonding and hybridization (e.g., C=O ~1.24 Å). |
| Bond Angles | Angles between three connected atoms (e.g., O=C-N). | Defines the local geometry around an atom. |
| Hydrogen Bonding | Geometry (distance and angle) of intermolecular N-H···O bonds. | Describes the key interactions governing the crystal packing. |
Electronic Spectroscopy (UV-Vis) in Conjugation and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. nih.gov This technique is particularly useful for studying molecules containing chromophores—groups of atoms responsible for light absorption, such as conjugated π-systems.
The this compound molecule contains a benzoyl chromophore, which consists of the benzene ring conjugated with the carbonyl group (C=O). The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with this system.
The primary transitions anticipated are:
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the benzene ring and the carbonyl group will give rise to strong absorption bands, typically in the 200-280 nm region. researchgate.net
n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands, which often appear as a shoulder on the tail of the much stronger π → π* bands, typically at longer wavelengths (>280 nm). nih.gov
The N-(2,2,2-trifluoroethyl) substituent is not part of the conjugated system. As an aliphatic, non-chromophoric group, it is not expected to introduce new absorption bands. However, its strong electron-withdrawing nature (inductive effect) may cause a slight hypsochromic (blue shift) or hyperchromic (increased intensity) effect on the existing transitions of the benzoyl chromophore compared to N-alkylbenzamides with less electronegative substituents. The exact position and intensity of absorption maxima can also be influenced by the solvent polarity (solvatochromism). researchgate.net
Table 4: Expected UV-Vis Absorption Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ) Region | Relative Intensity (ε) |
|---|---|---|---|
| π → π* | Benzene Ring & Carbonyl | ~230 - 280 nm | High |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon Monoxide |
| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide |
| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide |
| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide |
Theoretical and Computational Chemistry in the Investigation of N 2,2,2 Trifluoroethyl Benzamide Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to determining the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy levels, which govern the molecule's geometry and chemical properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating a wide range of electronic properties. sci-hub.se
Geometry Optimization: A primary step in any theoretical study is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For N-(2,2,2-trifluoroethyl)benzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.govuokerbala.edu.iq This process would reveal the preferred conformation of the molecule, including the planarity of the benzamide (B126) group and the orientation of the trifluoroethyl substituent.
Electronic Properties: Once the optimized geometry is obtained, DFT is used to calculate key electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electrical transport properties. sci-hub.se
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. For this compound, an MEP map would visually identify electron-rich regions (negative potential), such as around the carbonyl oxygen, and electron-poor regions (positive potential), likely near the amide hydrogen and the trifluoromethyl group. This provides insight into where the molecule is susceptible to electrophilic or nucleophilic attack. frontiersin.org
The following table illustrates the type of data that would be generated from a DFT study on this compound.
| Property | Illustrative Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized structure. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical stability and reactivity. sci-hub.se |
| Dipole Moment | N Debye | A measure of the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes to show the output of a DFT calculation and are not actual calculated data for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties, often considered the "gold standard" in computational chemistry. researchgate.net
For this compound, high-accuracy ab initio calculations would be valuable for:
Refining Energetics: Precisely calculating the relative energies of different conformers to confirm the global minimum found by DFT.
Investigating Weak Interactions: Accurately describing non-covalent interactions, such as potential intramolecular hydrogen bonding or other steric interactions involving the fluorine atoms, which are critical for determining the conformational landscape.
Benchmarking DFT Results: Using the high-accuracy results from ab initio methods to validate the chosen DFT functional and basis set, ensuring their appropriateness for the system. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly vibrate and rotate at finite temperatures. Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. rsc.org
An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide (B87167) to mimic experimental conditions, would involve:
System Setup: Placing the molecule in a simulation box filled with solvent molecules.
Force Field Application: Assigning a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on the positions of its atoms.
Simulation: Solving Newton's equations of motion for every atom, allowing the system to evolve over a set period (from nanoseconds to microseconds).
From the resulting trajectory, one can analyze the conformational landscape and dynamic behavior. For this compound, key insights would include:
Rotational Barriers: Determining the flexibility and rotational barriers around key single bonds, such as the C(O)-N bond, the N-CH₂ bond, and the CH₂-CF₃ bond.
Conformational Sampling: Identifying the most populated conformations in solution and the timescale of transitions between them. This provides a more realistic picture of the molecule's structure than a single optimized geometry. frontiersin.org
Solvent Effects: Observing how interactions with solvent molecules influence the conformational preferences of the molecule.
Conceptual DFT and Topological Analyses for Bonding Insights
To gain a deeper understanding of the chemical bonds and non-covalent interactions within this compound, specialized analysis methods based on the calculated electron density are employed.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. pitt.eduamercrystalassn.org This method defines atoms as regions of space and identifies bond paths between them. Along each bond path lies a bond critical point (BCP), where the electron density is at a minimum perpendicular to the bond path. nih.gov
The properties of the electron density at these BCPs provide quantitative information about the nature of the interaction. nih.govfrontiersin.org
Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond order or strength.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov
A QTAIM analysis of this compound would precisely characterize all covalent bonds (e.g., C-C, C=O, C-N, C-F) and search for weaker intramolecular non-covalent interactions, such as potential hydrogen bonds (e.g., N-H···O=C or C-H···F) that might influence its conformation.
The table below illustrates the expected output of a QTAIM analysis for selected bonds.
| Bond Critical Point (BCP) | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Interaction Type |
| C=O | ~0.4 - 0.5 | Negative | Shared (Covalent) |
| C-N (Amide) | ~0.2 - 0.3 | Negative | Shared (Polar Covalent) |
| C-F | ~0.2 - 0.3 | Negative | Shared (Polar Covalent) |
| N-H···O (intramolecular) | ~0.01 - 0.03 | Positive | Closed-Shell (Hydrogen Bond) |
Note: The values in this table are illustrative, based on typical ranges for such bonds, and are not actual calculated data for this compound.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.de This method is exceptionally useful for quantifying delocalization effects, such as hyperconjugation and resonance. frontiersin.orgrsc.org
NBO analysis calculates the stabilization energy (E²) associated with "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, NBO analysis would be used to investigate:
Amide Resonance: Quantifying the delocalization of the nitrogen lone pair (n_N) into the antibonding pi-orbital of the carbonyl group (π*_C=O). This interaction is fundamental to the planarity and stability of the amide group.
Hyperconjugation: Investigating interactions involving the highly electronegative fluorine atoms and the trifluoroethyl group. For example, it could reveal delocalization from filled C-H or C-C sigma bonds into empty C-F antibonding orbitals (σ → σ*) or vice versa. These interactions significantly influence the molecule's electronic structure and reactivity. rsc.org
The following table provides an example of the data generated by an NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy (E²) (kcal/mol) | Interaction Type |
| n(N) | π(C=O) | High (~50-70) | Amide Resonance |
| n(O) | σ(N-H) | Moderate | Hyperconjugation |
| σ(C-H) | σ(C-F)* | Low | Hyperconjugation |
Note: The values in this table are illustrative examples to demonstrate the output of an NBO analysis and are not actual calculated data for this compound.
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Energy Decomposition
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate and analyze the non-covalent interactions between molecules. wikipedia.orgchemrxiv.org Unlike supermolecular methods which determine the interaction energy by subtracting the energies of the isolated monomers from the energy of the dimer, SAPT calculates the interaction energy as a direct perturbation, which advantageously avoids basis set superposition error (BSSE). wikipedia.org A key feature of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (London forces). wikipedia.orgchemrxiv.orgnih.gov This decomposition provides a detailed understanding of the nature of the intermolecular forces at play.
The SAPT interaction energy is typically expressed as a sum of correction terms from perturbation theory:
Electrostatic Energy (E_elst): This term represents the classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules. chemrxiv.org For a molecule like this compound, with its polar amide linkage and the highly electronegative trifluoromethyl group, electrostatic interactions would be expected to play a significant role in its intermolecular association.
Exchange Energy (E_exch): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a repulsive term that is dominant at short intermolecular distances. wikipedia.org
Induction Energy (E_ind): This component accounts for the polarization of one molecule by the static electric field of another. It includes the stabilization from the distortion of the electron clouds and is crucial for interactions involving polar molecules. wikipedia.org The polar nature of this compound suggests that induction would be a noteworthy contributor to its binding with other molecules.
Different levels of SAPT theory, such as SAPT0, SAPT2, and SAPT(DFT), offer varying balances of computational cost and accuracy by incorporating different levels of electronic correlation within the monomers. chemrxiv.orgnih.gov For a comprehensive analysis of the intermolecular interactions of this compound, a systematic SAPT study would be invaluable. Such a study would involve calculating the interaction energies and their components for various dimeric orientations to understand the preferred binding motifs, for instance, in a crystal lattice or in solution.
While no specific SAPT studies on this compound have been identified, the following table illustrates a hypothetical SAPT energy decomposition for a dimer of a similar aromatic amide, showcasing the kind of data that would be generated.
| Interaction Energy Component | Hypothetical Energy (kcal/mol) |
| Electrostatics (E_elst) | -8.5 |
| Exchange (E_exch) | 10.2 |
| Induction (E_ind) | -2.1 |
| Dispersion (E_disp) | -4.8 |
| Total Interaction Energy | -5.2 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Computational Prediction of Reaction Energetics, Kinetics, and Selectivity
Computational chemistry offers powerful predictive capabilities for studying the reactivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map out potential energy surfaces for chemical reactions, thereby determining their energetics, kinetics, and selectivity.
Reaction Energetics are typically investigated by calculating the energies of reactants, products, transition states, and any intermediates. The difference in energy between products and reactants gives the reaction enthalpy (ΔH), while the energy difference between the transition state and the reactants provides the activation energy (Ea), a key factor in determining the reaction rate. For this compound, one could, for example, computationally study its hydrolysis, mapping the energetic profile of the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
Reaction Kinetics can be further explored using Transition State Theory (TST), where the rate constant (k) is related to the Gibbs free energy of activation (ΔG‡). Computational methods can calculate the vibrational frequencies of the stationary points on the potential energy surface, which are necessary for determining the zero-point vibrational energies and the entropy contributions to the free energy. This allows for a more complete understanding of the factors governing reaction speed.
Selectivity , such as regioselectivity or stereoselectivity, can also be predicted by comparing the activation energies of competing reaction pathways. For instance, if a reaction involving this compound could lead to multiple products, the pathway with the lowest activation energy would be predicted to be the major one. A study on the benzylation of adenine, for example, utilized computational methods to understand the regioselectivity by comparing the activation energies for the formation of different isomers. researchgate.net
A hypothetical study on the alkaline hydrolysis of this compound might yield the following energetic data for two competing pathways.
| Parameter | Pathway A (Attack at Carbonyl) | Pathway B (Hypothetical Alternative) |
| Enthalpy of Activation (ΔH‡) (kcal/mol) | 15.2 | 25.8 |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 20.5 | 30.1 |
| Reaction Enthalpy (ΔH) (kcal/mol) | -10.3 | -5.1 |
This table is for illustrative purposes only and does not represent actual data for this compound. Based on this hypothetical data, Pathway A would be the kinetically and thermodynamically favored route.
Solvent Effects and Environmental Influence in Computational Models
The chemical behavior of molecules is often significantly influenced by their environment, particularly the solvent. Computational models can account for these effects in several ways, broadly categorized as implicit and explicit solvent models.
Implicit Solvent Models , also known as continuum models (e.g., PCM, COSMO), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. This approach is computationally efficient and can capture the bulk effects of the solvent on the solute's electronic structure and geometry. For this compound, an implicit solvent model could be used to predict how its conformational preferences or the energetics of a reaction might change in solvents of different polarity, such as water versus a non-polar organic solvent.
Explicit Solvent Models involve including a number of individual solvent molecules in the computational simulation. This approach is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which has hydrogen bond donor (N-H) and acceptor (C=O) sites, explicit solvent models would be crucial for accurately describing its behavior in protic solvents like water or alcohols. Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, can offer a balance between accuracy and computational cost.
The choice of solvent can dramatically alter reaction barriers and the stability of intermediates. For example, polar solvents would be expected to stabilize charged or highly polar transition states, thereby accelerating reactions that proceed through such states. A computational study on an SN2 reaction demonstrated the importance of including solvent molecules to accurately model the reaction barrier. nih.gov The influence of 2,2,2-trifluoroethanol (B45653) as a solvent on peptide conformation and interaction has also been studied computationally, highlighting the specific effects of fluorinated alcohols. nih.gov
A hypothetical computational study on a reaction of this compound in different solvents might produce the following results for the activation energy.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Dichloromethane | 8.9 | 20.5 |
| Water | 78.4 | 18.2 |
This table is for illustrative purposes only and does not represent actual data for this compound. The trend in this hypothetical data illustrates the stabilization of a polar transition state by more polar solvents, leading to a lower activation energy.
Role of N 2,2,2 Trifluoroethyl Benzamide in Advanced Organic Synthesis and Complex Molecular Architecture
N-(2,2,2-Trifluoroethyl)benzamide as a Synthetic Intermediate for Diverse Organic Compounds
This compound serves as a valuable synthetic intermediate, primarily leveraging the reactivity of its benzamide (B126) core. The amide functionality can be activated to participate in various transformations. While direct, widespread examples naming this specific molecule as the starting intermediate are specialized, the established reactivity of related benzamides and N-trifluoroethyl compounds underpins its potential.
The amide group can undergo reactions such as hydrolysis under acidic or basic conditions to yield benzoic acid and 2,2,2-trifluoroethylamine (B1214592). More advanced applications involve its use in cyclization reactions. For instance, related N-substituted benzamides can undergo radical ipso-cyclization to form lactams, demonstrating a pathway for transforming the benzamide structure into new heterocyclic systems. nih.gov Similarly, derivatives like N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamides, which can be conceptually derived from benzamide structures, undergo intramolecular oxidative cyclization to form complex heterocycles like 1,2,4-triazoles. nih.gov These examples highlight the potential of the this compound scaffold to be transformed into a variety of other compound classes, making it a useful intermediate for generating molecular diversity.
Incorporation of the Trifluoroethylbenzamide Motif into Heterocyclic Systems
The this compound motif is a valuable component in the synthesis of fluorinated heterocycles, which are prominent in pharmaceuticals and agrochemicals. nih.gov Its structure is a precursor to forming fused ring systems, particularly through reactions that engage the amide functionality.
Benzoxazoles: A general and powerful method for synthesizing 2-substituted benzoxazoles involves the reaction of tertiary amides with 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O). nih.gov This cascade reaction activates the amide's carbonyl group, which is then attacked by the aminophenol, leading to intramolecular cyclization and formation of the benzoxazole (B165842) ring. Although this compound is a secondary amide, related methodologies exist for their conversion. This approach is notable for its versatility and tolerance of various functional groups on both the amide and the aminophenol. nih.gov The application of this method to this compound would directly yield a 2-phenylbenzoxazole (B188899) bearing the N-(2,2,2-trifluoroethyl) group, a valuable fluorinated heterocyclic product.
Indoles: The synthesis of fluorinated indoles is of high interest. While direct intramolecular C-H amination of this compound to form an indole (B1671886) is a conceptually viable strategy explored for other amides, specific examples are not prevalent in the literature. However, the broader field of indole synthesis provides relevant insights. Rhodium-catalyzed asymmetric cyclopropanation of indoles using trifluoromethyl N-triftosylhydrazones as carbene precursors has been developed to create complex cyclopropane-fused indolines with trifluoromethylated stereocenters. nih.gov This highlights the advanced strategies being employed to incorporate fluorine-containing motifs into indole structures.
The true power of this compound is realized when it is used as a foundational building block in the assembly of complex molecules. A closely related class of compounds, N-2,2,2-trifluoroethylisatin ketimines, which are derived from a core structure similar to a modified benzamide, serve as excellent examples of this principle. These ketimines have been extensively used as versatile 1,3-dipoles in organocatalytic asymmetric [3+2] cycloaddition reactions. nih.gov This strategy allows for the rapid construction of highly complex and stereochemically rich spiro-heterocyclic scaffolds, such as spiro[benzofuran-pyrrolidine-oxindole] systems. nih.gov The N-trifluoroethyl group in these building blocks is crucial for modulating reactivity and influencing the stereochemical outcome of the reactions. This demonstrates a powerful approach where a simple fluorinated motif, integral to the starting material, becomes a key feature in a complex final product.
| Building Block Type | Reaction | Resulting Scaffold | Reference |
| N-2,2,2-trifluoroethylisatin ketimines | Asymmetric [3+2] Cycloaddition | Spiro[pyrrolidine-oxindoles] | nih.gov |
| N-2,2,2-trifluoroethylisatin ketimines | Domino Michael/Mannich [3+2] Cycloaddition | Spiro[benzofuran-pyrrolidine-oxindole] | nih.gov |
Strategies for Further Functional Group Diversification at the Benzamide Core
Diversification of the this compound structure can be readily achieved by modifying the benzoyl portion of the molecule. This allows for the synthesis of a library of analogues with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies in drug discovery.
A primary strategy for this diversification is through the use of pre-functionalized starting materials. For example, 4-Bromo-N-(2,2,2-trifluoroethyl)benzamide is a commercially available derivative. sigmaaldrich.com The bromine atom on the phenyl ring serves as a versatile synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form styrenyl derivatives.
Buchwald-Hartwig Amination: Reaction with amines to install new nitrogen-based substituents.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
These well-established reactions enable the systematic modification of the benzamide core, providing access to a vast chemical space from a single advanced intermediate. Furthermore, the aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of nitro, halogen, or acyl groups, further expanding the range of possible derivatives.
Contribution to Methodological Development in Fluorine Chemistry
The study of molecules like this compound contributes significantly to the broader development of fluorine chemistry. The unique properties conferred by the trifluoroethyl group—strong electron-withdrawing character, enhanced metabolic stability, and specific steric profile—make substrates containing this moiety excellent testbeds for new synthetic reactions.
The development of novel catalytic systems often relies on challenging substrates to prove their utility and scope. As seen with N-2,2,2-trifluoroethylisatin ketimines, the presence of the trifluoromethyl group was instrumental in driving the development of new asymmetric cycloaddition reactions. nih.gov These fluorinated synthons have opened doors to previously inaccessible complex molecules, pushing the boundaries of what is possible in organocatalysis. nih.gov
Furthermore, the synthesis of fluorinated compounds often requires specialized reagents and conditions. Research into the reactions of this compound and its derivatives helps refine and expand the toolbox of organofluorine chemistry, leading to milder, more efficient, and more selective methods for incorporating fluorine and fluoroalkyl groups into organic molecules. nih.gov
Future Research Trajectories and Methodological Innovations for N 2,2,2 Trifluoroethyl Benzamide
Emerging Catalytic and Metal-Free Synthetic Methodologies
The development of novel catalytic systems and the pursuit of metal-free synthetic routes are at the forefront of research for producing N-(2,2,2-Trifluoroethyl)benzamide and related amides. While traditional methods often rely on stoichiometric reagents and harsh conditions, emerging strategies focus on catalysis to improve efficiency and sustainability.
Catalytic Approaches:
Researchers are exploring a variety of catalysts to facilitate the amidation reaction between a benzoic acid derivative and 2,2,2-trifluoroethylamine (B1214592). These include:
Transition Metal Catalysis: While aiming to reduce reliance on precious metals, research continues to refine catalysts based on copper, palladium, and other transition metals for C-N bond formation. researchgate.net The focus is on developing ligands that enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area. Organocatalysts offer the advantages of being metal-free, often less sensitive to air and moisture, and can provide unique selectivity.
Metal-Free Synthesis:
A significant push is being made towards completely metal-free synthetic methods. nih.gov These approaches often utilize activating agents to facilitate the amide bond formation without the need for a metal catalyst. Base-promoted cyclization reactions, for instance, have shown promise for the synthesis of related heterocyclic compounds in a metal-free manner. nih.gov The development of such methods for the direct synthesis of this compound would represent a major step towards more environmentally friendly processes.
Advancements in High-Throughput Experimentation and Automation for Synthesis
The synthesis and optimization of reactions involving this compound are being revolutionized by high-throughput experimentation (HTE) and automation. nih.govsynplechem.comhelgroup.com These technologies enable the rapid screening of a large number of reaction parameters, significantly accelerating the discovery of optimal synthetic conditions. nih.govchemrxiv.org
HTE platforms, often utilizing 96-well or even higher density plates, allow for the parallel execution of numerous experiments. nih.gov This enables the systematic variation of catalysts, solvents, temperatures, and reagent ratios to quickly identify the most efficient and selective conditions for the synthesis of this compound. nih.govchemrxiv.org
Automation plays a crucial role in the implementation of HTE. synplechem.comhelgroup.com Robotic liquid handlers and automated reactor systems can precisely dispense reagents, control reaction conditions, and even perform in-line analysis, minimizing human error and increasing reproducibility. helgroup.comd-nb.info This automated approach is not only more efficient but also allows for the exploration of a much wider range of experimental variables than would be feasible with manual methods. synplechem.com
| Technology | Application in this compound Synthesis | Key Advantages |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions. | Accelerated optimization, identification of novel reaction pathways. nih.govchemrxiv.org |
| Automation & Robotics | Precise reagent dispensing, reaction monitoring, and data acquisition. | Increased reproducibility, reduced human error, enables complex experimental designs. synplechem.comhelgroup.comd-nb.info |
Development of Novel Trifluoroethylating Reagents and Strategies
The introduction of the trifluoroethyl group is a critical step in the synthesis of this compound. While 2,2,2-trifluoroethylamine is the direct precursor, research into novel trifluoroethylating reagents and strategies could offer alternative and potentially more efficient synthetic routes.
Drawing inspiration from the extensive research in trifluoromethylation, the development of new reagents for introducing the trifluoroethyl moiety is an active area of investigation. beilstein-journals.orgnih.govchinesechemsoc.orgrsc.org Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, have revolutionized the synthesis of trifluoromethylated compounds. rsc.orgmdpi.com The development of analogous electrophilic trifluoroethylating agents could provide new pathways for the synthesis of this compound derivatives.
Furthermore, innovative strategies for trifluoroethylation are emerging. For instance, novel copper-based reagents have been developed for efficient trifluoromethylation of halogenated hydrocarbons, suggesting the potential for similar strategies to be adapted for trifluoroethylation. nih.gov
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is a rapidly advancing frontier with significant implications for the production of this compound. beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net AI and ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgresearchgate.net
For the synthesis of this compound, ML models can be trained on existing reaction data to predict the yield and selectivity of different synthetic approaches. researchgate.net These models can help chemists to prioritize experiments, focusing on the most promising conditions and avoiding unnecessary trial-and-error. beilstein-journals.org
Furthermore, the integration of ML with automated synthesis platforms creates a closed-loop system for reaction optimization. rsc.org An ML algorithm can propose a set of experiments, which are then performed by an automated system. The results of these experiments are then fed back to the algorithm, which updates its model and proposes the next round of experiments, leading to a rapid convergence on the optimal reaction conditions.
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Reaction Prediction | Algorithms predict the outcome (e.g., yield, byproducts) of a chemical reaction. beilstein-journals.org | More efficient experimental design, reduced waste. |
| Condition Optimization | ML models identify the optimal set of reaction parameters (temperature, solvent, catalyst). researchgate.net | Higher yields, improved purity, and more cost-effective synthesis. |
| Automated Synthesis | AI-driven platforms that can design, execute, and optimize chemical reactions autonomously. researchgate.net | Accelerated discovery of new synthetic routes and derivatives. |
Synergistic Approaches Combining Computational and Experimental Investigations
The combination of computational modeling and experimental validation offers a powerful approach to understanding and improving the synthesis of this compound. nih.gov Computational chemistry can provide valuable insights into reaction mechanisms, transition states, and the properties of intermediates, guiding the design of more effective experiments.
For example, density functional theory (DFT) calculations can be used to model the reaction pathway for the formation of this compound, helping to identify the rate-determining step and the role of the catalyst. This information can then be used to design new catalysts or modify reaction conditions to improve the reaction rate and efficiency.
The integration of computational predictions with experimental results creates a feedback loop that accelerates the research and development process. Computational screening can narrow down the experimental space, while experimental data can be used to refine and validate the computational models.
Exploration of this compound Derivatives in Non-Biological Material Science Applications
While much of the focus on this compound has been in the context of biologically active molecules, there is a growing interest in exploring the potential of its derivatives in material science. mdpi.comnih.gov The unique properties conferred by the trifluoroethyl group, such as increased thermal stability, altered electronic properties, and modified solubility, make these compounds attractive building blocks for new materials.
For instance, the incorporation of this compound moieties into polymers could lead to materials with enhanced properties, such as improved resistance to degradation or tailored surface characteristics. Similarly, derivatives of this compound could find applications as components in liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials.
The modular nature of the this compound scaffold allows for the systematic modification of its structure to fine-tune its properties for specific material science applications. mdpi.com Future research in this area will likely involve the synthesis and characterization of a wide range of derivatives and the investigation of their performance in various material contexts.
Q & A
Q. What are the established synthetic routes for N-(2,2,2-Trifluoroethyl)benzamide, and how are reaction conditions optimized?
The synthesis of this compound derivatives typically involves multi-step reactions. A representative method includes:
- Amide bond formation : Reacting benzoyl chloride derivatives with 2,2,2-trifluoroethylamine under anhydrous conditions.
- Catalyst-free or base-mediated reactions : For example, using triethylamine as a base in dichloromethane to facilitate coupling (common in benzamide syntheses) .
- Reaction optimization : Temperature control (e.g., 0–25°C), solvent selection (polar aprotic solvents like THF or DCM), and stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) are critical for yield enhancement. Post-reaction purification via column chromatography or recrystallization ensures purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of the trifluoroethyl group and aromatic protons. For example, the ¹⁹F NMR signal for -CF₃ appears near -60 ppm .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity, especially for intermediates .
- Mass Spectrometry (ESI-MS) : Validates molecular weight, with fragmentation patterns aiding structural elucidation .
- X-ray Crystallography : Resolves crystallographic parameters, such as bond angles and packing motifs, for solid-state characterization .
Advanced Research Questions
Q. How does the 2,2,2-trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?
The trifluoroethyl group enhances:
- Lipophilicity and bioavailability : The electron-withdrawing -CF₃ group increases membrane permeability while reducing metabolic degradation .
- Target interactions : The -CF₃ group engages in hydrophobic interactions with enzyme pockets (e.g., kinases or proteases) and may induce conformational changes via steric effects. Computational docking studies (using PDB structures) can map these interactions .
- ADME profiles : Fluorine substituents prolong half-life by resisting oxidative metabolism, as shown in analogues with improved in vivo stability .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls.
- Structural impurities : Use orthogonal analytical methods (HPLC-NMR) to confirm compound integrity .
- Target selectivity : Perform counter-screening against related enzymes (e.g., kinase panels) to rule off-target effects. For example, a derivative showed Trypanosoma brucei inhibition but required cross-validation with mammalian cell toxicity assays .
Q. What computational strategies are employed to model the interaction of this compound with biological targets?
- Molecular Dynamics (MD) Simulations : Predict binding stability and conformational changes in targets like PI3Kα/mTOR. Parameters include solvation models (explicit water) and force fields (CHARMM36) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends, such as electrophilic substitution on the benzamide ring .
- QSAR Models : Correlate substituent effects (e.g., -Cl vs. -CF₃) with activity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
